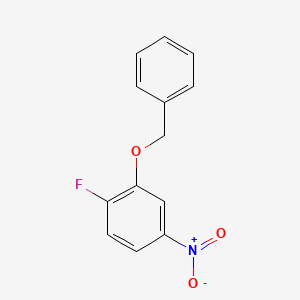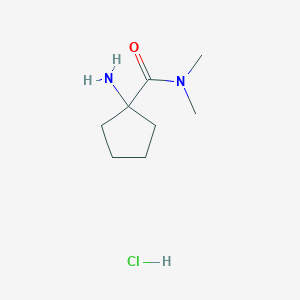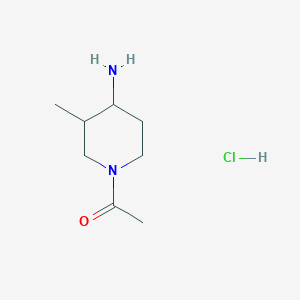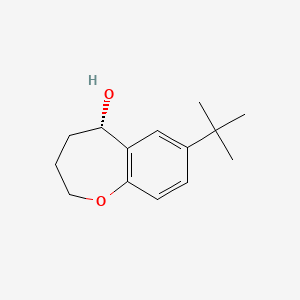
(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Vue d'ensemble
Description
(1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with an amine group and a propan-2-yloxy group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several key steps:
Starting Material Preparation: The synthesis begins with the preparation of the tetrahydronaphthalene core. This can be achieved through hydrogenation of naphthalene or its derivatives under specific conditions.
Substitution Reaction: The introduction of the propan-2-yloxy group is usually carried out via a nucleophilic substitution reaction. This involves reacting the tetrahydronaphthalene derivative with an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Amination: The amine group is introduced through a reductive amination process. This involves the reaction of the substituted tetrahydronaphthalene with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine compound with hydrochloric acid, resulting in the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient processing, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents such as alkyl halides or sulfonates are commonly used.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its amine group allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propan-2-yloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate their properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride: This compound shares a similar structural motif but differs in the position and nature of the substituents.
(1S)-7-(Methoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Similar core structure with a methoxy group instead of a propan-2-yloxy group.
(1S)-7-(Ethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Similar core structure with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.
Propriétés
IUPAC Name |
(1S)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDVCRIRPTUXCS-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC2=C(CCC[C@@H]2N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

amine hydrochloride](/img/structure/B1376545.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)



